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Compound of Interest

Compound Name: N-Benzylidene-tert-butylamine

Cat. No.: B1206100 Get Quote

An In-depth Technical Guide to N-Benzylidene-tert-butylamine

This guide provides a comprehensive overview of N-Benzylidene-tert-butylamine, a key

imine in synthetic organic chemistry. It is intended for researchers, scientists, and professionals

in the field of drug development and chemical synthesis, offering detailed information on its

structure, properties, synthesis, and reactivity.

Chemical Structure and Properties
N-Benzylidene-tert-butylamine, also known as N-tert-butylbenzaldimine, is a Schiff base

formed from the condensation of benzaldehyde and tert-butylamine. The central structural

feature is the carbon-nitrogen double bond (imine functional group), which dictates its chemical

reactivity.

Chemical Identity and Physical Properties
The key identifiers and physical properties of N-Benzylidene-tert-butylamine are summarized

in the table below, providing essential data for laboratory use.[1]
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Parameter Value

CAS Number 6852-58-0

Molecular Formula C₁₁H₁₅N

Molecular Weight 161.24 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 209 °C (lit.)[1]

Density 0.906 g/mL at 25 °C (lit.)[1]

Refractive Index (n²⁰/D) 1.52 (lit.)

SMILES CC(C)(C)N=Cc1ccccc1

InChI Key KFLSWDVYGSSZRX-FMIVXFBMSA-N

Synthesis and Mechanism
The primary route for synthesizing N-Benzylidene-tert-butylamine is the acid-catalyzed

condensation reaction between benzaldehyde and tert-butylamine. This reaction is a classic

example of imine formation, involving the nucleophilic attack of the amine on the carbonyl

carbon, followed by the elimination of a water molecule.
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Caption: General workflow for the synthesis of N-Benzylidene-tert-butylamine.

Reaction Mechanism
The formation of the imine proceeds through a two-stage mechanism: nucleophilic addition to

form a carbinolamine intermediate, followed by dehydration.
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Caption: Acid-catalyzed mechanism for the formation of N-Benzylidene-tert-butylamine.

Experimental Protocol: Synthesis
This protocol describes a general laboratory procedure for the synthesis of N-Benzylidene-
tert-butylamine.

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux

condenser.

Reagents: To the flask, add benzaldehyde (1.0 eq), tert-butylamine (1.1 eq), a catalytic

amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g.,

toluene).

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by

observing the collection of water in the Dean-Stark trap. Continue reflux until the theoretical

amount of water has been collected.

Workup: Cool the reaction mixture to room temperature. Wash the organic solution

sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),

filter, and remove the solvent under reduced pressure.

Purification: The crude product can be purified by vacuum distillation to yield the pure imine.

Spectroscopic Characterization
Characterization of N-Benzylidene-tert-butylamine is typically performed using NMR, IR, and

mass spectrometry. The following data are representative of the compound's spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~8.30 Singlet (s) Imine proton (-CH=N)

~7.70 - 7.80 Multiplet (m) Phenyl protons (ortho)

~7.35 - 7.45 Multiplet (m)
Phenyl protons (meta,

para)

~1.30 Singlet (s)
tert-Butyl protons (-

C(CH₃)₃)

¹³C NMR ~160 Imine carbon (C=N)

~136 Phenyl C (ipso)

~130 Phenyl C (para)

~128.5 Phenyl C (ortho)

~128.0 Phenyl C (meta)

~57
Quaternary C (-

C(CH₃)₃)

~29.5 Methyl C (-C(CH₃)₃)

Infrared (IR) Spectroscopy
Key IR absorption bands are useful for identifying the characteristic functional groups of the

molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2970-2870 Strong
Aliphatic C-H stretch (tert-

butyl)

~1645 Strong C=N imine stretch

~1600, 1480, 1450 Medium Aromatic C=C ring stretch
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Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry typically shows the molecular ion and characteristic

fragmentation patterns.

m/z Value
Proposed Fragment
Identity

Significance

161 [M]⁺˙ Molecular Ion

146 [M - CH₃]⁺ Loss of a methyl radical

104 [C₇H₆N]⁺
Fragmentation of tert-butyl

group

77 [C₆H₅]⁺ Phenyl cation

Reactivity and Applications
The imine functionality of N-Benzylidene-tert-butylamine makes it a versatile intermediate in

organic synthesis.

Hydrolysis: The C=N bond is susceptible to acid-catalyzed hydrolysis, which will revert the

imine back to its parent aldehyde (benzaldehyde) and primary amine (tert-butylamine).

Reduction: The imine can be readily reduced to the corresponding secondary amine, N-

benzyl-tert-butylamine, using reducing agents such as sodium borohydride (NaBH₄) or

catalytic hydrogenation (H₂/Pd-C).

Nucleophilic Addition: The electrophilic imine carbon can be attacked by various

nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new

carbon-carbon bonds.

Frustrated Lewis Pair (FLP) Chemistry: N-Benzylidene-tert-butylamine has been utilized as

a substrate in studies of Frustrated Lewis Pair catalyzed hydrogenations. This research

explores metal-free methods for activating small molecules like H₂.

Metabolism Studies: The metabolism of the related N-benzyl-tert-butylamine has been

investigated, with studies identifying metabolites such as the corresponding nitrone and
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benzaldehyde.[1] These studies are relevant to understanding the biotransformation of

amine-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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